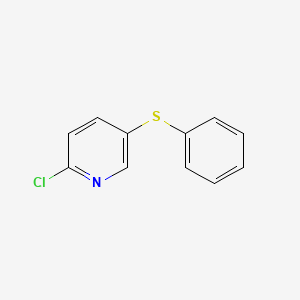

2-Chloro-5-(phenylthio)pyridine

Description

Properties

Molecular Formula |

C11H8ClNS |

|---|---|

Molecular Weight |

221.71 g/mol |

IUPAC Name |

2-chloro-5-phenylsulfanylpyridine |

InChI |

InChI=1S/C11H8ClNS/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H |

InChI Key |

ZFXKYWKSLGJAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilic substitution at the pyridine ring, while electron-donating groups (e.g., -SPh) may stabilize resonance structures, altering reaction pathways .

Thermal Stability :

- Melting points for analogs range from 99°C (2-Chloro-5-iodopyridine) to ~280°C (complex derivatives with nitro or carbonyl groups) . The phenylthio group’s bulky nature may reduce crystallinity, lowering the melting point relative to halogenated analogs.

Biological Activity: Compounds like 2-Chloro-5-(chloromethyl)pyridine are precursors to neonicotinoids, exhibiting neurotoxic effects in insects . The phenylthio derivative may share similar targeting of nicotinic acetylcholine receptors but with reduced toxicity due to sulfur’s lower electronegativity .

Preparation Methods

Reaction Overview

This method involves the direct chlorination of 5-(phenylthio)-2-pyridone using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). The hydroxyl group at the 2-position of the pyridone is replaced by chlorine, yielding 2-chloro-5-(phenylthio)pyridine.

Procedure

-

Reactants and Conditions :

-

Substrate : 5-(Phenylthio)-2-pyridone (4.06 g, 0.02 mol).

-

Chlorinating Agents : PCl₅ (10 g) in POCl₃ (50 mL).

-

Temperature : Reflux (~110°C).

-

Duration : 6 hours.

-

-

Workup :

Key Considerations

-

Selectivity : The use of PCl₅/POCl₃ ensures efficient substitution of the hydroxyl group without affecting the phenylthio moiety.

-

Purity : The crude product is typically isolated in high purity (>95%) without requiring chromatography.

Diazotization of 2-Amino-5-(phenylthio)pyridine

Reaction Overview

This method employs diazotization followed by nucleophilic substitution to replace an amino group with chlorine. It is a classic Sandmeyer-type reaction adapted for pyridine derivatives.

Procedure

-

Reactants and Conditions :

-

Substrate : 2-Amino-5-(phenylthio)pyridine (30 g, 0.15 mol).

-

Diazotization : Treatment with concentrated HCl (30 mL) at 0°C, followed by NaNO₂ (20.7 g in 40 mL H₂O) at -15°C.

-

Substitution : Neutralization with NaOH to pH 7, maintaining temperatures below 0°C.

-

-

Workup :

Comparative Analysis of Methods

| Parameter | Chlorination of Pyridone | Diazotization of Amine |

|---|---|---|

| Starting Material | 5-(Phenylthio)-2-pyridone | 2-Amino-5-(phenylthio)pyridine |

| Reagents | PCl₅, POCl₃ | HCl, NaNO₂, NaOH |

| Reaction Time | 6 hours | 1–2 hours (diazotization step) |

| Temperature | Reflux (~110°C) | -15°C to 0°C |

| Key Advantage | High regioselectivity | Avoids harsh chlorinating agents |

| Limitation | Requires handling PCl₅/POCl₃ | Sensitive to temperature fluctuations |

Mechanistic Insights

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(phenylthio)pyridine?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives can undergo chlorination at the 2-position followed by thiolation at the 5-position using phenylthiol groups. Key steps include controlling reaction time and solvent selection (e.g., dichloromethane or acetonitrile) to enhance solubility and yield .

Q. What is the molecular structure and key substituents of 2-Chloro-5-(phenylthio)pyridine?

The molecular formula is C₁₀H₇ClS₂ (MW: 226.7 g/mol). The thiophene ring contains a sulfur atom, with a chlorine substituent at position 2 and a phenylthio group at position 4. The chlorine atom increases electrophilicity, while the phenylthio group contributes to aromatic π-system interactions .

Q. What safety precautions are essential when handling this compound?

It is classified as an eye and skin irritant (Hazard Class 2). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in a cool, dry place away from oxidizing agents. Stability studies indicate sensitivity to light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-Chloro-5-(phenylthio)pyridine?

Optimize yield (typically 60–85%) by:

- Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.

- Catalysts : Use palladium or copper catalysts for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while dichloromethane aids in intermediate stabilization .

Q. What methodologies assess the compound's biological activity in drug discovery?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols.

- Cytotoxicity studies : Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Binding affinity : Surface plasmon resonance (SPR) quantifies interactions with receptors .

Q. How does the chlorine substituent influence regioselectivity in further functionalization?

The chlorine atom at position 2 directs electrophilic substitution to the 4-position due to its electron-withdrawing effect. For example, Suzuki-Miyaura coupling preferentially occurs at the 4-position, enabling modular derivatization for drug candidates .

Q. How do stability studies inform experimental handling protocols?

- Thermal stability : Decomposition occurs above 150°C, requiring low-temperature storage (-20°C).

- Photostability : Degrades under UV light; use amber glassware.

- Hydrolytic stability : Susceptible to hydrolysis in aqueous basic conditions; avoid prolonged exposure to moisture .

Q. What analytical techniques confirm the compound's purity and structural integrity?

- NMR : ¹H/¹³C-NMR (e.g., 126 MHz for ¹³C) identifies substituent positions and confirms regiochemistry.

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts.

- X-ray crystallography : Resolves crystal packing and non-covalent interactions for material science applications .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

Variations in IC₅₀ values may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols using reference inhibitors and validate results across multiple cell lines. Computational docking (e.g., AutoDock Vina) can reconcile differences by modeling binding modes .

Q. Why do synthetic yields vary between published methods?

Differences stem from catalyst loading (e.g., 5 mol% vs. 10 mol% Pd) or solvent purity. Reproduce high-yield procedures with rigorously dried solvents and inert atmospheres. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.